Cas no 2172226-55-8 (4-aminohexanal)

4-aminohexanal 化学的及び物理的性質
名前と識別子
-
- 4-aminohexanal
- EN300-1296994
- SCHEMBL7309691
- 2172226-55-8
-
- インチ: 1S/C6H13NO/c1-2-6(7)4-3-5-8/h5-6H,2-4,7H2,1H3
- InChIKey: MXYMJSQNDLLRRC-UHFFFAOYSA-N
- ほほえんだ: O=CCCC(CC)N
計算された属性
- せいみつぶんしりょう: 115.099714038g/mol
- どういたいしつりょう: 115.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 63.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 43.1Ų
4-aminohexanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296994-500mg |
4-aminohexanal |
2172226-55-8 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1296994-100mg |
4-aminohexanal |
2172226-55-8 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1296994-5000mg |
4-aminohexanal |
2172226-55-8 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1296994-10000mg |
4-aminohexanal |
2172226-55-8 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1296994-2500mg |
4-aminohexanal |
2172226-55-8 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1296994-1000mg |
4-aminohexanal |
2172226-55-8 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1296994-1.0g |
4-aminohexanal |
2172226-55-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296994-50mg |
4-aminohexanal |
2172226-55-8 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1296994-250mg |
4-aminohexanal |
2172226-55-8 | 250mg |
$840.0 | 2023-09-30 |
4-aminohexanal 関連文献
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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4. Book reviews
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
4-aminohexanalに関する追加情報
Professional Introduction to 4-aminohexanal (CAS No. 2172226-55-8)
4-aminohexanal, with the chemical formula C₆H₁₃NO, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structure, featuring both an amine group and an aldehyde functional group, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications. This introduction delves into the properties, synthesis, applications, and recent advancements involving 4-aminohexanal, emphasizing its role in modern scientific research.
The molecular structure of 4-aminohexanal consists of a six-carbon chain with an amine (-NH₂) group at one end and an aldehyde (-CHO) group at the other. This bifunctional nature allows for diverse chemical reactions, including condensation reactions, polymerization processes, and derivatization into more complex molecules. The compound is typically synthesized through the oxidation of hexanol or via reductive amination pathways, depending on the desired purity and yield.
In recent years, 4-aminohexanal has garnered attention in the pharmaceutical industry due to its potential as a precursor for bioactive molecules. One of the most promising applications is in the development of peptidomimetics, where its aldehyde group can react with amino acids or other peptide fragments to form stable linkages. This property makes it valuable for designing novel therapeutic agents that mimic natural peptides but with improved stability and bioavailability.
Furthermore, 4-aminohexanal has been explored in the field of drug delivery systems. Researchers have leveraged its ability to form cross-linked polymers to develop hydrogels that can encapsulate active pharmaceutical ingredients (APIs). These hydrogels offer controlled release mechanisms, which are crucial for optimizing drug efficacy and minimizing side effects. The flexibility of 4-aminohexanal in polymer chemistry also makes it suitable for creating stimuli-responsive materials that can release drugs in response to specific biological triggers.
Recent studies have also highlighted the role of 4-aminohexanal in regenerative medicine. Its structural similarity to naturally occurring diamines found in collagen and other extracellular matrix components suggests potential applications in tissue engineering. By modulating the polymerization process of 4-aminohexanal, scientists can generate scaffolds that promote cell adhesion and growth, facilitating wound healing and organ regeneration.
The compound's aldehyde group is particularly useful in biochemical assays and diagnostic tools. It can serve as a substrate for enzymes such as aldolases and dehydrogenases, enabling researchers to study metabolic pathways and enzyme kinetics. Additionally, 4-aminohexanal has been employed in high-throughput screening campaigns to identify novel enzyme inhibitors or activators, which could lead to breakthroughs in treating metabolic disorders.
In industrial applications, 4-aminohexanal is utilized as a building block for specialty chemicals. Its incorporation into polymers enhances material properties such as flexibility and biodegradability, making it valuable for sustainable manufacturing processes. The compound's reactivity also allows for the synthesis of chiral auxiliaries used in asymmetric synthesis, where enantiomerically pure compounds are essential for pharmaceuticals.
The safety profile of 4-aminohexanal is another critical aspect that has been extensively studied. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to prevent skin irritation or respiratory issues during laboratory or industrial use. Researchers emphasize the importance of working in well-ventilated areas and using appropriate personal protective equipment (PPE) when handling this compound.
Looking ahead, the future prospects of 4-aminohexanal are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Advances in green chemistry may also drive innovations in its synthesis, aiming to reduce environmental impact while maintaining high yields and purity standards. Collaborative efforts between academia and industry are expected to accelerate these developments, bringing new solutions to global challenges in healthcare and sustainable technology.
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